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molecular formula C6H6N2S B8591699 1-Methyl-5-cyanothiopyrrole

1-Methyl-5-cyanothiopyrrole

Cat. No. B8591699
M. Wt: 138.19 g/mol
InChI Key: HMSZUZLVNATKEI-UHFFFAOYSA-N
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Patent
US04434175

Procedure details

Under nitrogen atmosphere, to a mixture of 25.08 g of KSCN (0.125 mole) in 60 ml dry methanol chilled to -78° C. was added dropwise 20 g of Br2 (in 40 ml methanol). The resulting yellow solution was stirred for 5-10 minutes and 10.1 g (0.125 mole) of the 1-methylpyrrole added in one portion. The mixture was allowed to warm to ambient temperature and stirred for one hour. The mixture was poured into 600 ml of ice-water, extracted 2 times with 300 ml CH2Cl2. The CH2Cl2 extract was dried and concentrated to 16.1 g (90% yield) of 1-methyl-5-cyanothiopyrrole.
Name
KSCN
Quantity
25.08 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([S-:3])#[N:2].[K+].BrBr.[CH3:7][N:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1>CO>[CH3:7][N:8]1[C:12]([S:3][C:1]#[N:2])=[CH:11][CH:10]=[CH:9]1 |f:0.1|

Inputs

Step One
Name
KSCN
Quantity
25.08 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
10.1 g
Type
reactant
Smiles
CN1C=CC=C1
Step Four
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred for 5-10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with 300 ml CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The CH2Cl2 extract
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
CN1C=CC=C1SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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